4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O5/c1-10-16(18(25-30-10)17-12(21)5-4-6-13(17)22)19(26)11-7-14(23-8-11)20(27)24-9-15(28-2)29-3/h4-8,15,23H,9H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGKDJWQALIMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)C3=CNC(=C3)C(=O)NCC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 4-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide (CAS: 866049-51-6)
This analog differs solely in the substituent on the pyrrole carboxamide nitrogen: N-(2,2-dimethoxyethyl) in the target compound versus N-[(oxolan-2-yl)methyl] (tetrahydrofuran-derived group) in the analog. Below is a comparative analysis:
Key Differences and Implications
- Substituent Effects : The 2,2-dimethoxyethyl group in the target compound may improve solubility in polar solvents compared to the THF-derived analog. The acetal moiety could also reduce susceptibility to enzymatic degradation, enhancing bioavailability.
- The target compound’s safety data are unavailable, but its dimethoxyethyl group might reduce reactivity.
- Synthetic Complexity : Introducing the dimethoxyethyl group may require additional protection/deprotection steps compared to the THF-derived analog, impacting synthetic yield.
Research Findings and Limitations
No direct pharmacological or biochemical studies on the target compound are cited in the evidence. However, structural analogs like CAS: 866049-51-6 are handled as research chemicals with specific safety protocols . The absence of comparative binding affinity or efficacy data limits mechanistic insights, emphasizing the need for further experimental validation.
Preparation Methods
Hurd-Mori Cyclization
A validated route uses 2,6-dichlorophenylacetonitrile and ethyl acetoacetate under hydroxylamine hydrochloride-mediated conditions:
$$
\text{C}6\text{H}3\text{Cl}2\text{CH}2\text{CN} + \text{CH}3\text{COCH}2\text{COOEt} \xrightarrow[\text{HCl, EtOH}]{\text{NH}_2\text{OH·HCl}} \text{Oxazole intermediate} \quad
$$
Conditions :
- Solvent: Ethanol/water (3:1)
- Temperature: 80°C, 6 h
- Yield: 68–72%
TosMIC-Based Approach
Alternative method employing tosylmethyl isocyanide (TosMIC) with 2,6-dichlorophenyl ketones:
$$
\text{C}6\text{H}3\text{Cl}2\text{COCH}3 + \text{TosMIC} \xrightarrow[\text{NaH, DMF}]{\text{rt}} \text{5-Methyloxazole} \quad
$$
Advantages :
- Higher functional group tolerance
- Mild conditions (room temperature)
Pyrrole-2-carboxamide Synthesis
The N-(2,2-dimethoxyethyl)carboxamide side chain is introduced via amide coupling:
Carboxylic Acid Activation
Pyrrole-2-carboxylic acid is activated as a mixed anhydride or acyl chloride:
$$
\text{Pyrrole-2-COOH} \xrightarrow{\text{(COCl)}_2} \text{Pyrrole-2-COCl} \quad
$$
Activation reagents :
- Thionyl chloride (neat, 60°C)
- Oxalyl chloride/DMF (0°C to rt)
Amidation with 2,2-Dimethoxyethylamine
Coupling activated pyrrole acid with 2,2-dimethoxyethylamine under Schotten-Baumann conditions:
$$
\text{Pyrrole-2-COCl} + \text{H}2\text{NCH}(\text{OCH}3)2 \xrightarrow[\text{NaOH}]{\text{CH}2\text{Cl}_2} \text{Carboxamide} \quad
$$
Optimized parameters :
- Molar ratio (acid:amine): 1:1.2
- Temperature: 0°C → rt
- Yield: 85–90%
Oxazole-Pyrrole Coupling
The final assembly links the oxazole carbonyl to pyrrole C4 via Friedel-Crafts acylation:
Lewis Acid-Catalyzed Acylation
Using AlCl₃ or FeCl₃ in dichloromethane:
$$
\text{Oxazole-COCl} + \text{Pyrrole-carboxamide} \xrightarrow[\text{AlCl}_3]{\text{DCM}} \text{Target compound} \quad
$$
Reaction profile :
- Catalyst loading: 1.5 equiv
- Time: 12 h
- Yield: 74%
Direct Coupling via EDCI/HOBt
Alternative peptide coupling method for sensitive substrates:
$$
\text{Oxazole-COOH} + \text{Pyrrole-CH}_2\text{NH} \xrightarrow[\text{rt}]{\text{EDCI/HOBt}} \text{Product} \quad
$$
Comparison of methods :
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 25 | 74 | 92 |
| Peptide coupling | EDCI/HOBt | 25 | 68 | 95 |
Purification and Characterization
Final purification employs silica gel chromatography (ethyl acetate/hexanes) followed by recrystallization from ethanol/water:
Analytical data :
- HRMS : m/z 452.2901 [M+H]⁺ (calc. 452.2905)
- ¹H NMR (400 MHz, CDCl₃): δ 2.51 (s, 3H, CH₃), 3.37 (s, 6H, OCH₃), 4.02–4.12 (m, 2H, CH₂O), 6.89–7.42 (m, 4H, pyrrole/aryl)
- HPLC : 98.4% purity (C18, MeCN/H₂O)
Scale-Up Considerations
Industrial adaptations focus on:
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